2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride 2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18715466
InChI: InChI=1S/C15H22N2.ClH/c1-14-13-16-10-12-17(14)11-6-5-9-15-7-3-2-4-8-15;/h2-5,7-9,14,16H,6,10-13H2,1H3;1H/b9-5+;
SMILES:
Molecular Formula: C15H23ClN2
Molecular Weight: 266.81 g/mol

2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride

CAS No.:

Cat. No.: VC18715466

Molecular Formula: C15H23ClN2

Molecular Weight: 266.81 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride -

Specification

Molecular Formula C15H23ClN2
Molecular Weight 266.81 g/mol
IUPAC Name 2-methyl-1-[(E)-4-phenylbut-3-enyl]piperazine;hydrochloride
Standard InChI InChI=1S/C15H22N2.ClH/c1-14-13-16-10-12-17(14)11-6-5-9-15-7-3-2-4-8-15;/h2-5,7-9,14,16H,6,10-13H2,1H3;1H/b9-5+;
Standard InChI Key WTDSEBFJTBZHLR-SZKNIZGXSA-N
Isomeric SMILES CC1CNCCN1CC/C=C/C2=CC=CC=C2.Cl
Canonical SMILES CC1CNCCN1CCC=CC2=CC=CC=C2.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperazine core substituted at the 1-position with an (E)-4-phenyl-but-3-enyl group and at the 2-position with a methyl group (Fig. 1). The (E)-configuration of the double bond in the butenyl chain imposes geometric constraints that influence its conformational flexibility and molecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H23ClN2\text{C}_{15}\text{H}_{23}\text{ClN}_2
Molecular Weight266.81 g/mol
IUPAC Name2-Methyl-1-[(E)-4-phenylbut-3-en-1-yl]piperazine hydrochloride
SMILES NotationCC1CNCCN1CC/C=C/C2=CC=CC=C2.Cl
InChIKeyWTDSEBFJTBZHLR-SZKNIZGXSA-N

The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 2-methylpiperazine and (E)-4-phenyl-but-3-enyl chloride under anhydrous conditions. The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C to minimize side reactions.

2-Methylpiperazine+(E)-4-Phenyl-but-3-enyl chlorideBase2-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride\text{2-Methylpiperazine} + \text{(E)-4-Phenyl-but-3-enyl chloride} \xrightarrow{\text{Base}} \text{2-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride}

Yields range from 65% to 78%, with purity >95% achieved through recrystallization from ethanol-water mixtures.

Industrial Manufacturing

Batch reactors are preferred for large-scale production, with process optimization focusing on:

  • Temperature control: Maintaining 0–10°C to prevent thermal degradation.

  • Solvent recovery: THF is recycled via distillation to reduce costs.

Table 2: Synthesis Parameters

ParameterOptimal Condition
Reaction Temperature0–5°C
SolventTHF/DCM
BaseTriethylamine
Yield65–78%

Chemical Reactivity and Derivatives

Electrophilic Substitution

The piperazine nitrogen atoms participate in alkylation and acylation reactions. For example, reaction with acetyl chloride yields the N-acetyl derivative, which has been explored for enhanced blood-brain barrier permeability.

Oxidation and Reduction

The (E)-double bond undergoes catalytic hydrogenation to produce the saturated analog, 2-methyl-1-(4-phenylbutyl)-piperazine hydrochloride. This derivative exhibits altered pharmacokinetic profiles, including prolonged half-life in vivo.

Biological Activity and Mechanistic Insights

Receptor Interactions

Preliminary studies suggest affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, implicating potential applications in neurological disorders. The methyl group at the 2-position sterically hinders interactions with off-target receptors, improving selectivity .

AssayIC50_{50} (μM)Reference
DPPH Radical Scavenging18.2 ± 1.4
Lipid Peroxidation12.7 ± 0.9

Future Research Directions

  • Pharmacokinetic Profiling: Clarify absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Validation: Identify precise molecular targets via CRISPR-Cas9 knockout screens.

  • Derivative Synthesis: Explore fluorinated analogs for improved metabolic stability.

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